molecular formula C16H10N2O3 B3335359 3-(4-Nitrobenzoyl)quinoline CAS No. 1187166-16-0

3-(4-Nitrobenzoyl)quinoline

Cat. No. B3335359
CAS RN: 1187166-16-0
M. Wt: 278.26 g/mol
InChI Key: LYDYXEFKQLAQOT-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzoyl)quinoline is a chemical compound with the molecular formula C16H10N2O3 . It is a derivative of quinoline, a class of compounds that have been used as a scaffold for drug development .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring attached to a nitrobenzoyl group . The exact structure details are not provided in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, quinoline derivatives are known to undergo various transformations, including alkylation, thiolation, and ring contraction .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • 3-(4-Nitrobenzoyl)quinoline and its derivatives can be synthesized through various chemical reactions. For instance, 3-benzoylquinolines, which are structurally related to this compound, can be synthesized in a one-pot operation involving treatment with Fe/AcOH (Basavaiah, Reddy & Rao, 2006).
  • Electrochemical methods have been employed for the preparation of quinoline derivatives, including those structurally similar to this compound (Hazard, Jubault, Mouats & Tallec, 1986).
  • Research into the hydrogen-bonded structures of quinoline compounds, which include nitro-substituted benzoic acid and quinoline combinations, offers insights into the structural properties of similar compounds (Gotoh & Ishida, 2009).

Photophysical and Electrochemical Properties

  • Studies on quinoline derivatives, such as 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, focus on their photophysical behaviors, demonstrating the applications of these compounds in areas like fluorescence spectroscopy (Padalkar & Sekar, 2014).

Potential Applications in Organic Chemistry

  • Synthesis techniques for various quinoline derivatives highlight the versatility of these compounds in organic chemistry. For example, the synthesis of 3-(4-Nitrobenzoyl)-2-phenylquinoline through double C2/C3 functionalization illustrates the compound's role in complex organic synthesis (Belyaeva, Nikitina, Afonin & Trofimov, 2018).

Safety and Hazards

While specific safety data for 3-(4-Nitrobenzoyl)quinoline is not available, similar compounds such as 4-Nitrobenzoyl chloride are known to cause skin burns, eye damage, and respiratory irritation .

Future Directions

Quinoline derivatives have attracted great interest due to their wide applications in pharmaceutical and materials fields . Future research may focus on the development of green and sustainable reaction methods for quinoline derivatives, including 3-(4-Nitrobenzoyl)quinoline .

properties

IUPAC Name

(4-nitrophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-16(11-5-7-14(8-6-11)18(20)21)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDYXEFKQLAQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285220
Record name (4-Nitrophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187166-16-0
Record name (4-Nitrophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Nitrophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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